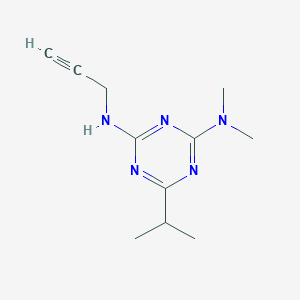
2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine" is a derivative of the 1,3,5-triazine family, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its three nitrogen atoms that can participate in various chemical reactions and bonding interactions. The specific substituents on the triazine ring can greatly influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives can be achieved through various methods. For instance, the Cu(II)-catalyzed C(sp3)-H activation of N,N-dimethylethanolamine with amidines leads to the formation of 1,2-dihydro-1,3,5-triazines with up to 81% yields . Another method involves the reaction of N-triazolide imidates with 1,2,4-triazole-3,5-diamine to produce 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones, with the structure confirmed by X-ray crystallography . Additionally, microwave-assisted one-pot synthesis methods have been developed for the efficient production of triazine derivatives, such as the synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamines and 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of triazine derivatives can be studied using various techniques. For example, the molecular structure, vibrational spectra, and HOMO-LUMO analysis of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine were investigated using FT-IR, FT-Raman, and density functional theory (DFT) calculations . These studies provide insights into the electronic properties and stability of the molecule, which are crucial for understanding its reactivity and potential applications.
Chemical Reactions Analysis
Triazine derivatives can undergo a range of chemical reactions, which can be utilized to further modify the compound or to study its reactivity. For instance, the reaction of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine with secondary amines can lead to the formation of 2,4-diamino-s-triazines . The ability to selectively synthesize triazine derivatives with different substituents opens up possibilities for creating compounds with tailored properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The self-assembly in solvates of 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine and its molecular adducts with aliphatic dicarboxylic acids have been studied, revealing the importance of hydrogen bonding and other non-covalent interactions in the formation of supramolecular structures . These interactions can affect the solubility, melting point, and other physical properties of the compound. Additionally, the synthesis and crystal structure of various triazine derivatives have been reported, providing detailed information about their molecular geometry and electronic configuration .
科学的研究の応用
Hydrogen-Bonded Complexes
Diaminotriazines, including derivatives similar to 2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine, have been studied for their ability to form hydrogen-bonded complexes. Research indicates that the acylation of diaminotriazines can significantly affect their association constants in complexes with other molecules due to conformational preferences and electrostatic interactions. These properties are crucial for understanding the molecular recognition and self-assembly processes in chemical and biological systems (Beijer et al., 1996).
Chelation and Metallotecton Formation
Another study explores derivatives of diaminotriazines as surrogates for bipyridine, designed to chelate metals like Ag(I) and create metallotectons for engineering hydrogen-bonded crystals. These compounds, through their ability to engage in predictable hydrogen bonding and coordinative interactions, offer insights into designing new materials for crystal engineering and potentially for catalysis and material science applications (Duong et al., 2011).
Encapsulation and Drug Delivery
Research on the encapsulation of lipophilic derivatives in water-soluble metalla-cages involving diaminotriazine components suggests potential applications in drug delivery systems. These studies show how diaminotriazines can be used to create host-guest systems for the controlled delivery of biologically active compounds, highlighting their role in pharmaceutical sciences (Mattsson et al., 2010).
Molecular Structure and Stereochemistry
The molecular structure and stereochemistry of diaminotriazine derivatives have been extensively studied, providing valuable insights into their chemical behavior and interaction with biological targets. This information is critical for the design of new compounds with specific biological activities, such as inhibitors for enzymes or receptors involved in disease pathways (Camerman et al., 1978).
特性
IUPAC Name |
2-N,2-N-dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-6-7-12-10-13-9(8(2)3)14-11(15-10)16(4)5/h1,8H,7H2,2-5H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVMJPWKXGPAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=N1)N(C)C)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2531155.png)
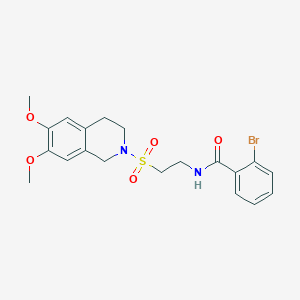
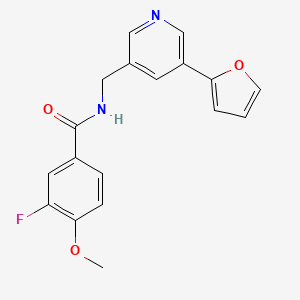
![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)
![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)
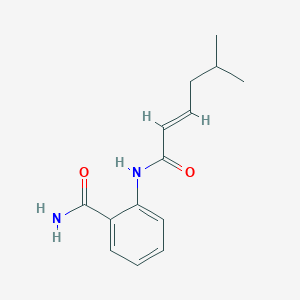
![4-[3-(Trifluoromethoxy)phenoxy]benzoic acid](/img/structure/B2531164.png)
![2-methyl-8-(4-(2-methylallyl)piperazin-1-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2531166.png)
![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)
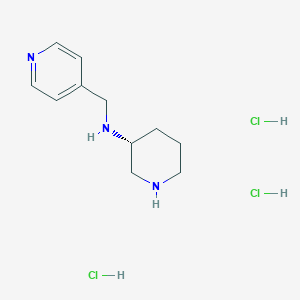
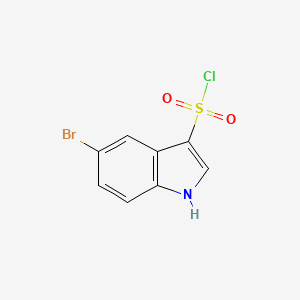
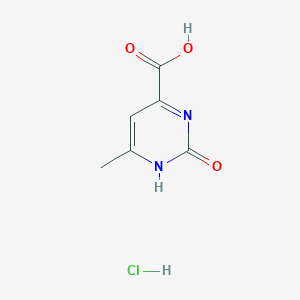
![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)
![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)